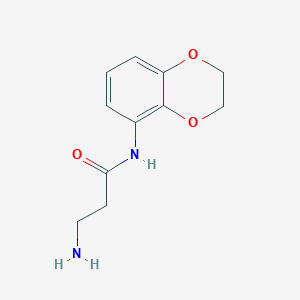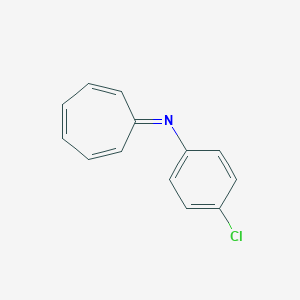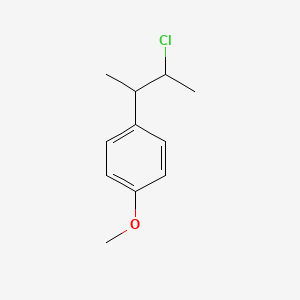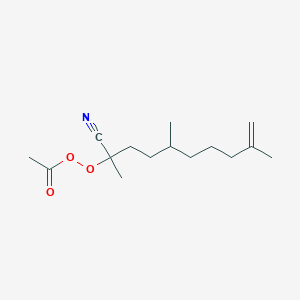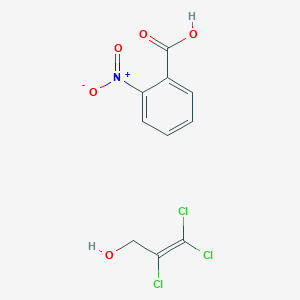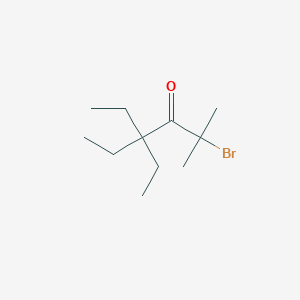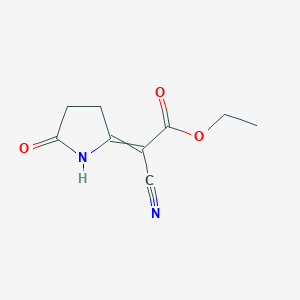![molecular formula C11H9Cl2NO2 B14513380 1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene CAS No. 62666-43-7](/img/structure/B14513380.png)
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene is an organic compound characterized by the presence of a dichlorocyclopropyl group attached to an ethenyl chain, which is further connected to a nitrobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene typically involves the following steps:
Formation of the Dichlorocyclopropyl Group: The dichlorocyclopropyl group can be synthesized through the dichlorocarbenation of an appropriate alkene.
Attachment to the Ethenyl Chain: The dichlorocyclopropyl group is then attached to an ethenyl chain through a coupling reaction.
Introduction of the Nitrobenzene Ring: The final step involves the nitration of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of solvents, catalysts, and reaction parameters is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂/Pd, NaBH₄, acidic or basic conditions.
Substitution: Halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions .
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties .
Medicine: Investigated for its potential use in drug development and as a pharmacological tool .
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science .
Wirkmechanismus
The mechanism of action of 1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-methoxybenzene: Similar structure with a methoxy group instead of a nitro group .
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-chlorobenzene: Similar structure with a chloro group instead of a nitro group .
Uniqueness
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
62666-43-7 |
|---|---|
Molekularformel |
C11H9Cl2NO2 |
Molekulargewicht |
258.10 g/mol |
IUPAC-Name |
1-[2-(2,2-dichlorocyclopropyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C11H9Cl2NO2/c12-11(13)7-9(11)4-1-8-2-5-10(6-3-8)14(15)16/h1-6,9H,7H2 |
InChI-Schlüssel |
ZSBRXPWQKUIHSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(Cl)Cl)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


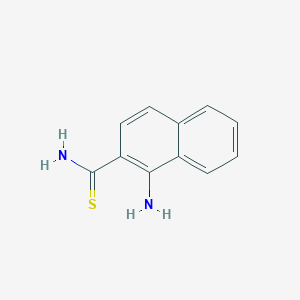
![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
